molecular formula C7H10N2 B138663 (4-Methylpyridin-2-yl)methanamine CAS No. 129768-95-2

(4-Methylpyridin-2-yl)methanamine

Cat. No. B138663
CAS RN: 129768-95-2
M. Wt: 122.17 g/mol
InChI Key: QVDFBCYBLHPIOI-UHFFFAOYSA-N
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Description

The compound (4-Methylpyridin-2-yl)methanamine is a derivative of methanamine, which is a primary amine and a key building block in organic chemistry. It is characterized by the presence of a pyridine ring, a six-membered aromatic ring with one nitrogen atom, and a methyl group attached to the pyridine ring. This structure is a common motif in various chemical compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include condensation, cycloaddition, or other types of chemical transformations. For instance, the synthesis of a compound with a similar structure, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was confirmed by IR, 1H NMR, and Mass spectrometry . Another related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized via a polyphosphoric acid condensation route, indicating the versatility of methods available for constructing such molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Methylpyridin-2-yl)methanamine is often confirmed using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.

Chemical Reactions Analysis

Compounds with the methanamine moiety can participate in various chemical reactions. For example, the synthesis of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors involved signal transduction assays and showed promising pharmacological properties . Another example is the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine through a 1,3-dipolar cycloaddition reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the (4-Methylpyridin-2-yl)methanamine moiety are influenced by their molecular structure. For instance, the lead structure in the study of biased agonists showed high solubility, metabolic stability, and favorable drug-like properties . The cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes on human carcinoma cell lines was compared with cisplatin, indicating the potential for developing new cancer therapies .

Scientific Research Applications

Biased Agonists for Serotonin Receptors

A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These derivatives, including a variant with a structure related to (4-Methylpyridin-2-yl)methanamine, showed high selectivity and antidepressant-like activity, suggesting potential applications in developing new antidepressant drugs (Sniecikowska et al., 2019).

Catalysts in Polymer Synthesis

Kwon et al. (2015) synthesized zinc(II) complexes bearing camphor-based iminopyridines, including variants of (4-Methylpyridin-2-yl)methanamine. These complexes were used as pre-catalysts for producing polylactide from rac-lactide, demonstrating their potential as catalysts in polymer synthesis (Kwon et al., 2015).

Schiff Bases for Anticonvulsant Agents

Pandey and Srivastava (2011) reported the synthesis of novel Schiff bases of 3-aminomethyl pyridine, closely related to (4-Methylpyridin-2-yl)methanamine. These bases were investigated as potential anticonvulsant agents, indicating a possible application in the treatment of seizures (Pandey & Srivastava, 2011).

Antimicrobial Activity

A study by Thomas et al. (2010) synthesized derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, which showed moderate to very good antibacterial and antifungal activities. This suggests the potential of (4-Methylpyridin-2-yl)methanamine derivatives in developing new antimicrobial agents (Thomas et al., 2010).

Photocatalytic Applications

Draksharapu et al. (2012) researched the photochemistry of complexes including Fe(N4Py)(CH(3)CN)(2), where N4Py is a compound structurally similar to (4-Methylpyridin-2-yl)methanamine. This research highlighted the potential of such complexes in photocatalytic applications, such as enhancing the rate of electron transfer in photo-induced processes (Draksharapu et al., 2012).

Safety and Hazards

“(4-Methylpyridin-2-yl)methanamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement "H301: Harmful if swallowed" . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(4-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDFBCYBLHPIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569006
Record name 1-(4-Methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyridin-2-yl)methanamine

CAS RN

129768-95-2
Record name 1-(4-Methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpyridin-2-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Cyano 4-methylpyridine in MeOH (35 ml) and concentrated HCl (1 ml) was stirred under a H2 balloon for 14 hours. The reaction mixture was filtered and concentrated. The pH was adjusted to 12 by the addition of aq sodium hydroxide. The resulting reaction mixture was extracted with dichloromethane several times. Concentration of the solvent gave the crude title compound, which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

g 2 (0.0169 moles) of 2-cyano-4-methyl pyridine [J. Am. Chem. Soc. 78, 5842-5843 (1956)] dissolved in 400 ml of methanol containing 12% W/W of ammonia, were hydrogenated on 2 g of Ni-Raney at room temperature and 20 psi, until the theoretical amount of hydrogen was consumed.
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2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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